molecular formula C29H41N12O24P3 B14688066 [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 34607-23-3

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B14688066
CAS No.: 34607-23-3
M. Wt: 1034.6 g/mol
InChI Key: UJAUQOZBUOUCDO-WOKDYRKUSA-N
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Description

Poly(G,I).poly© is a synthetic analog of double-stranded RNA, composed of polyguanylic acid (poly(G)) and polyinosinic acid (poly(I)) paired with polycytidylic acid (poly©). This compound is known for its ability to mimic viral RNA, making it a valuable tool in immunological research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(G,I).poly© is synthesized through the polymerization of guanylic acid and inosinic acid to form poly(G) and poly(I), respectively. These polymers are then hybridized with polycytidylic acid (poly©) to form the double-stranded structure. The synthesis involves the use of polyribonucleotide nucleotidyltransferase (PNPase) to achieve the desired nucleotide lengths .

Industrial Production Methods

In industrial settings, the production of Poly(G,I).poly© involves large-scale enzymatic synthesis followed by purification processes to ensure the absence of contaminants such as endotoxins. The product is typically lyophilized for stability and ease of storage .

Chemical Reactions Analysis

Types of Reactions

Poly(G,I).poly© primarily undergoes polymerization reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable double-stranded RNA structure .

Common Reagents and Conditions

The synthesis of Poly(G,I).poly© involves reagents such as polyribonucleotide nucleotidyltransferase and physiological water (NaCl 0.9%). The reaction conditions are carefully controlled to maintain the integrity of the double-stranded RNA structure .

Major Products Formed

The major product formed from the synthesis of Poly(G,I).poly© is the double-stranded RNA analog itself, which is used in various research and therapeutic applications .

Comparison with Similar Compounds

Poly(G,I).poly© is similar to other synthetic double-stranded RNA analogs such as polyinosinic:polycytidylic acid (poly(I:C)) and its derivatives like poly-ICLC. These compounds share the ability to mimic viral RNA and activate immune responses through TLR3, MDA-5, and RIG-I pathways . Poly(G,I).poly© is unique in its specific composition of polyguanylic acid and polyinosinic acid paired with polycytidylic acid, which may confer distinct immunological properties and applications .

List of Similar Compounds

  • Polyinosinic:polycytidylic acid (poly(I:C))
  • Poly-ICLC (a stabilized form of poly(I:C))
  • Polyadenylic:polyuridylic acid (poly(A:U))

Poly(G,I).poly© stands out due to its unique composition and the specific immune pathways it activates, making it a valuable tool in both research and therapeutic contexts.

Properties

CAS No.

34607-23-3

Molecular Formula

C29H41N12O24P3

Molecular Weight

1034.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O8P.C10H13N4O8P.C9H14N3O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t3-,5-,6-,9-;4-,6-,7-,10-;4-,6-,7-,8-/m111/s1

InChI Key

UJAUQOZBUOUCDO-WOKDYRKUSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N

Origin of Product

United States

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